5,5'-Biisoxazole

Crystallography Solid-State Chemistry Crystal Engineering

5,5'-Biisoxazole (CAS 23296-57-3) is a heterocyclic compound composed of two isoxazole rings linked via a 5,5'-carbon bond. The molecule exhibits a planar trans configuration in the solid state, with bond lengths and angles closely resembling those in 3,3'-biisoxazole.

Molecular Formula C6H4N2O2
Molecular Weight 136.11 g/mol
CAS No. 23296-57-3
Cat. No. B12898811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5'-Biisoxazole
CAS23296-57-3
Molecular FormulaC6H4N2O2
Molecular Weight136.11 g/mol
Structural Identifiers
SMILESC1=C(ON=C1)C2=CC=NO2
InChIInChI=1S/C6H4N2O2/c1-3-7-9-5(1)6-2-4-8-10-6/h1-4H
InChIKeyYSMPIGJMISTWFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,5'-Biisoxazole (CAS 23296-57-3) – Structural, Physical, and Computational Profile for Research Procurement


5,5'-Biisoxazole (CAS 23296-57-3) is a heterocyclic compound composed of two isoxazole rings linked via a 5,5'-carbon bond [1]. The molecule exhibits a planar trans configuration in the solid state, with bond lengths and angles closely resembling those in 3,3'-biisoxazole [2]. It is a crystalline solid with a reported melting point of 116–117.5 °C and a predicted boiling point of 331.8 ± 17.0 °C [3]. Its structural features—including intermolecular distances near van der Waals limits and defined twinning laws—differentiate it from other biisoxazole isomers and from analogous biphenyl systems, making it a subject of interest in crystallography, coordination chemistry, and computational studies [2][4].

Why In-Class Biisoxazole Substitution Is Not Equivalent: Key Differentiators of 5,5'-Biisoxazole


Simple substitution of 5,5'-biisoxazole with its 3,3'- or 3,4'-isomers, or with structurally related biphenyl analogs, can fundamentally alter intermolecular packing, conformational energetics, and crystal behavior. Unlike 3,3'-biisoxazole, 5,5'-biisoxazole exhibits very close intermolecular contacts and a planar trans geometry that dictates its unique twinning laws [1]. Moreover, computational studies reveal that the cis–trans energy difference in 5,5'-biisoxazole is not well described by the PPP approximations that work for biphenyl, indicating divergent electronic and steric landscapes [2]. Consequently, substituting even a closely related analog may yield unpredictable results in crystal engineering, coordination chemistry, or computational modeling.

Quantitative Evidence Differentiating 5,5'-Biisoxazole from Analogs: A Procurement-Focused Guide


Crystal Packing and Intermolecular Distances: 5,5'-Biisoxazole vs. 3,3'-Biisoxazole

5,5'-Biisoxazole exhibits intermolecular contacts very close to the van der Waals limits, a feature that distinguishes its crystal packing from that of 3,3'-biisoxazole. The planar trans configuration and short intermolecular distances (values near the sum of van der Waals radii) contribute to its unique twinning behavior and solid-state stability [1].

Crystallography Solid-State Chemistry Crystal Engineering

Conformational Energy Difference (ΔEcis-trans): 5,5'-Biisoxazole vs. 2,2'-Bipyridyl and Biphenyl

PPP calculations on 5,5'-biisoxazole yield a cis–trans energy difference (ΔEcis-trans) of –30 kcal/mol under simple PPP approximations, in stark contrast to +5.5 kcal/mol for 2,2'-bipyridyl. When 'penetration' integrals are included, the values become +10 kcal/mol for biisoxazole and +20 kcal/mol for bipyridyl, respectively [1]. The strong dependence on approximation methods underscores that 5,5'-biisoxazole cannot be reliably modeled using the same approach that is satisfactory for biphenyl.

Computational Chemistry Molecular Modeling Conformational Analysis

Twinning Laws and Crystal Lattice: Unique Twin Boundary Characteristics of 5,5'-Biisoxazole

5,5'-Biisoxazole crystals exhibit well-defined twinning governed by three twinning laws: [100], (100), and (010) [1]. The intermolecular contacts at twin boundaries are very close to those in the regular structure, suggesting that the twin boundary energy is not much different from that of the bulk crystal [2]. This twin-rich, low-energy boundary landscape is not reported for 3,3'- or 3,4'-biisoxazole isomers.

Crystallography Twinning Lattice Defects

Melting Point Comparison: 5,5'-Biisoxazole vs. Other Biisoxazole Isomers and Derivatives

The reported melting point of 5,5'-biisoxazole is 116–117.5 °C [1]. This is lower than the melting range reported for 3,3'-dimethyl-5,5'-biisoxazole (140–145 °C) and for 5,5'-biisoxazole derivatives such as 4,5-dihydro-3,3'-diphenyl-5,5'-biisoxazole (110–112 °C) . The lower melting point of the parent compound compared to methyl-substituted analogs reflects the lack of additional alkyl groups, which can enhance van der Waals interactions and raise melting temperature.

Physical Chemistry Thermal Analysis Purity Assessment

Planar Trans Configuration: Implication for Coordination Chemistry and π-Stacking

X-ray diffraction confirms that 5,5'-biisoxazole adopts a planar trans configuration in the solid state [1]. This geometry contrasts with the non-planar, twisted conformations often observed in biphenyl derivatives and with the cisoid conformation favored in some metal complexes of 2,2'-bipyridyl. The trans-planar arrangement of the two isoxazole rings exposes both nitrogen and oxygen lone pairs on opposite sides of the molecule, which can lead to different coordination geometries and π-stacking motifs compared to the 3,3'-isomer [2].

Coordination Chemistry Supramolecular Chemistry π-Conjugation

Application Scenarios Where 5,5'-Biisoxazole's Differentiated Properties Provide a Procurement Advantage


Crystal Engineering and Solid-State Studies Requiring Unique Twinning or Packing Motifs

The well-defined twinning laws and close intermolecular contacts of 5,5'-biisoxazole make it a valuable model compound for studying twin boundary energy and crystal growth mechanisms [1]. Researchers designing co-crystals or investigating crystal packing effects should select 5,5'-biisoxazole over 3,3'-biisoxazole or biphenyl when a planar trans geometry with distinct twinning behavior is desired.

Computational Chemistry Benchmarking: Testing Conformational Analysis Methods

Because PPP calculations on 5,5'-biisoxazole yield dramatically different cis–trans energy differences depending on the inclusion of penetration integrals—and because the method that works for biphenyl fails for biisoxazole—this compound serves as a challenging benchmark for developing and validating computational methods for heteroaromatic systems [2].

Coordination Chemistry with Bridging Ligand Motifs

The trans-planar arrangement of the two isoxazole rings places nitrogen and oxygen lone pairs on opposite sides of the molecule, enabling 5,5'-biisoxazole to act as a linear bridging ligand in coordination polymers or metal-organic frameworks (MOFs) [1]. This contrasts with the chelating behavior of 2,2'-bipyridyl or the non-planar geometry of biphenyl, offering a distinct coordination mode for materials design.

Thermal Analysis and Purity Assay in Quality Control

The well-defined melting point of 116–117.5 °C [3] provides a reliable thermal signature for identity and purity assessment. This value is sufficiently distinct from related biisoxazole derivatives to allow for simple differentiation in a QC laboratory without requiring more advanced analytical techniques.

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